7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide, also known as (rac)-BAY1238097, is a synthetic compound classified as a bromodomain and extraterminal domain (BET) inhibitor. This compound specifically targets the BRD4 protein, which plays a crucial role in regulating gene expression associated with various cancers. Its molecular formula is with a molecular weight of 451.56 g/mol.
The molecular structure of 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide features a benzodiazepine core structure with several substituents that contribute to its biological activity. The compound contains two methoxy groups on the 7 and 8 positions of the benzodiazepine ring, a dimethyl group at the 4 position, and a phenyl group substituted with a piperazine moiety. The InChI representation for this compound is:
This representation provides insight into the connectivity and arrangement of atoms within the molecule.
While specific chemical reactions involving 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide are not extensively documented in public literature, compounds of this class often undergo various reactions typical for benzodiazepines. These may include:
These reactions can be influenced by different environmental conditions such as pH and temperature .
The mechanism of action for 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide as a BET inhibitor involves its interaction with the BRD4 protein. By binding to BRD4's bromodomains, this compound inhibits its ability to recognize acetylated lysines on histones. This inhibition disrupts the transcriptional activation of genes involved in inflammation and cancer cell proliferation. The compound's efficacy has been demonstrated in various preclinical studies highlighting its potential as an anti-cancer agent .
The physical and chemical properties of 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide include:
The compound's solubility and stability can vary based on its environment (e.g., solvent type and temperature). Specific data regarding melting point or boiling point are not widely available but are critical for practical applications in laboratory settings .
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide has significant potential applications in cancer research due to its role as a BET inhibitor. Its ability to modulate gene expression makes it a candidate for therapeutic interventions in various malignancies where BRD4 is implicated. Additionally, ongoing research may explore its utility in treating other conditions linked to dysregulated transcriptional processes such as inflammatory diseases .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2